An In-depth Technical Guide to Fmoc-Argininol(Tos): Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-Argininol(Tos): Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of Nα-Fmoc-Nω-tosyl-L-argininol, hereafter referred to as Fmoc-Argininol(Tos). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and specialized applications of this unique amino alcohol derivative. We will explore the causality behind experimental choices and provide field-proven insights into its use in synthetic peptide chemistry.
Introduction: The Significance of C-Terminal Modified Peptides
In the realm of peptide science, modifications to the C-terminus can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a peptide. The replacement of the C-terminal carboxylic acid with an alcohol, yielding a peptide alcohol, is a key strategy to prevent enzymatic degradation by carboxypeptidases and can alter the molecule's binding affinity and solubility. Fmoc-Argininol(Tos) is a specialized building block designed for the incorporation of a tosyl-protected argininol residue at the C-terminus of a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The arginine side chain, with its guanidinium group, is crucial for many biological interactions, including binding to phosphate groups in nucleic acids and receptors. The tosyl (Tos) protecting group offers robust protection for the guanidinium function during synthesis, which is removable under strong acidic conditions. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protection, rendering the building block fully compatible with the most common SPPS strategies.[1]
Core Physicochemical Properties of Fmoc-Argininol(Tos)
Quantitative data for Fmoc-Argininol(Tos) is primarily available from chemical suppliers. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Synonyms | Fmoc-Arg(Tos)-ol, Nα-Fmoc-Nω-tosyl-L-argininol | [2][3] |
| Molecular Formula | C₂₈H₃₂N₄O₅S | [2] |
| Molecular Weight | 536.6 g/mol | [2][3] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and Dichloromethane (DCM) | Inferred from similar compounds[4] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light to ensure long-term stability. | Inferred from similar compounds[5] |
Note: Detailed experimental data such as melting point and specific rotation are not consistently reported across suppliers. Researchers should always refer to the lot-specific Certificate of Analysis.
Chemical Structure
The structure of Fmoc-Argininol(Tos) is fundamental to its function. It comprises a central L-argininol core where the alpha-amino group is protected by Fmoc, the side-chain guanidinium group is protected by Tosyl, and the C-terminal carboxylic acid is reduced to a primary alcohol.
Caption: Chemical structure of Fmoc-Argininol(Tos).
Synthesis and Reactivity
Synthesis of Fmoc-Argininol(Tos)
The synthesis of Fmoc-Argininol(Tos) typically starts from the corresponding protected amino acid, Fmoc-Arg(Tos)-OH. The carboxylic acid is reduced to a primary alcohol. A common and efficient method for this transformation is the reduction of an activated ester or a mixed anhydride of the amino acid with a mild reducing agent like sodium borohydride (NaBH₄).[6] This approach is favored as it is generally high-yielding and preserves the chirality of the starting material.
Caption: Generalized synthetic workflow for Fmoc-Argininol(Tos).
Reactivity and Chemical Stability
-
Fmoc Group: The Fmoc group is stable under acidic and mild basic conditions but is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF.[7] This orthogonality is the cornerstone of its use in SPPS.
-
Tosyl Group: The Tosyl (Tos) group is a robust protecting group for the arginine side chain. It is stable to the basic conditions used for Fmoc removal and the milder acidic conditions used for some resin cleavages.[8] Its removal requires strong acids, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This makes it more suitable for Boc-SPPS strategies, although it can be used in Fmoc-SPPS if a final strong acid cleavage is planned. For many modern Fmoc strategies, more acid-labile protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are preferred for the arginine side chain.[9][10]
-
Alcohol Group: The primary alcohol is generally stable during the SPPS cycles. However, it can undergo side reactions such as oxidation or esterification if not handled correctly. It is nucleophilic and can react with activated carboxyl groups, although this is less favorable than the primary amine of the growing peptide chain.
Application in Solid-Phase Peptide Synthesis
The primary application of Fmoc-Argininol(Tos) is in the synthesis of peptide alcohols. This involves anchoring the Fmoc-Argininol(Tos) to a solid support, followed by the stepwise elongation of the peptide chain.
Experimental Protocol: Synthesis of a C-Terminal Argininol Peptide
This protocol outlines the general steps for incorporating Fmoc-Argininol(Tos) as the first residue in an SPPS workflow.
Materials:
-
Fmoc-Argininol(Tos)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine
-
Subsequent Fmoc-amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
Step-by-Step Methodology:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Anchoring of Fmoc-Argininol(Tos):
-
Dissolve Fmoc-Argininol(Tos) (1.5 equivalents relative to resin capacity) in anhydrous DCM.
-
Add DIPEA (2.0 equivalents) to the solution and mix.
-
Add the solution to the swelled resin and agitate for 2-4 hours at room temperature. The progress can be monitored by taking a small sample of the resin and performing a test cleavage and analysis.
-
Causality: The 2-CTC resin is highly acid-sensitive, which allows for the cleavage of the final peptide alcohol while keeping acid-labile side-chain protecting groups intact if desired.[11] The alcohol group of Fmoc-Argininol(Tos) reacts with the chlorotrityl group of the resin to form an ether linkage. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
-
Capping of Unreacted Sites:
-
After the coupling, wash the resin with DCM.
-
Add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes. This step is crucial to cap any unreacted chlorotrityl sites on the resin to prevent side reactions in subsequent steps.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin extensively with DMF.
-
Causality: Piperidine, a secondary amine, removes the Fmoc group via a β-elimination mechanism, liberating the alpha-amino group for the next coupling step.[7]
-
-
Peptide Chain Elongation:
-
Proceed with standard SPPS cycles of coupling the next Fmoc-amino acid using your preferred activation method (e.g., HBTU/DIPEA in DMF), followed by washing and Fmoc deprotection.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. For simultaneous cleavage from the resin and removal of the Tosyl group, a strong acid cocktail is required, such as TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Trustworthiness: The choice of cleavage cocktail is critical. The scavengers (TIS and water) are included to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing side reactions with sensitive residues like tryptophan or methionine.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Workflow Visualization
Caption: SPPS workflow for peptide alcohols using Fmoc-Argininol(Tos).
Conclusion and Future Perspectives
Fmoc-Argininol(Tos) is a valuable, albeit specialized, reagent for the synthesis of C-terminally modified peptides. Its utility lies in its ability to introduce a stable, positively charged residue at the end of a peptide chain, which can have significant implications for the final product's biological properties. While the tosyl protecting group requires strong acid for cleavage, making it less common in modern, mild Fmoc-SPPS strategies, it remains a viable option for syntheses where such conditions are permissible. The principles outlined in this guide for its handling and incorporation can be adapted for other Fmoc-amino alcohols, providing a foundational understanding for the synthesis of this important class of peptide analogues.
References
-
Futaki, S., et al. (1995). Fmoc-based Solid-phase Peptide Synthesis using a New t-Alcohol Type 4-( 1 ',1 '-dimethyl-I '-hydroxypropy1)phenoxyacetyl handle (DHPP)-resin. Journal of the Chemical Society, Chemical Communications, (14), 1477-1478. [Link]
-
Aapptec Peptides. Fmoc-Argininol(Tos), Fmoc-Arg(Tos)-OL. [Link]
-
PubChem. Fmoc-Arg(Tos)-OH. [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Tos)-OH. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Suresh Babu, V.V., & Ananda, K. (2004). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Letters in Organic Chemistry, 1(2), 143-147. [Link]
-
Aapptec Peptides. Fmoc-Arg(Tos)-OH [83792-47-6]. [Link]
-
ChemBK. N(alpha)-fmoc-N(omega)-tosyl-L-arginine. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. [Link]
-
Coro, E., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(13), 4059-4064. [Link]
-
Wójtowicz-Krawiec, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7793. [Link]
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]
- Google Patents. (2017). CN106928171A - Fmoc-Arg(Pbf)-OH The synthetic method of OH.
- Google Patents. (2008). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
- Google Patents. (2007). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.
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